NPD-039
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Overview
Description
NPD-039 is an inhibitor of trypanosoma brucei phosphodiesterase B1 (TbrPDEB1).
Scientific Research Applications
Neutron Powder Diffractometry (NPD) in Material Studies
Neutron powder diffractometry (NPD) is instrumental in studying a wide range of materials, including superconductors, catalysts, ceramics, and pharmaceuticals. The study by Gholamzadeh et al. (2017) utilized Monte Carlo-based codes to evaluate the neutronic behavior of NPD, demonstrating its effectiveness in material research, particularly when equipped with various optic devices such as neutron choppers or monochromators (Gholamzadeh et al., 2017).
Nuclear Protein Database (NPD) for Proteomic Research
The Nuclear Protein Database (NPD) provides detailed information on over 1300 vertebrate proteins known or thought to localize in the cell nucleus. Each entry includes annotations on protein size, isoelectric point, and structural features. This database is vital for exploring the nuclear proteome, aiding in the understanding of various biological functions (Dellaire, Farrall, & Bickmore, 2003).
New Product Development (NPD) Research
NPD research, a significant field in marketing and management, has been analyzed through bibliometric indicators. The work of Andrade-Valbuena and Merigó (2018) provides an overview of NPD research, identifying key articles, authors, and subareas within this field, highlighting its importance in strategic business processes (Andrade-Valbuena & Merigó, 2018).
Nanoparticles (NPs) in Cancer Research
The application of quantum dots (QDs) and magnetic nanoparticles (MNPs) in cancer research is a growing area of interest. Wen et al. (2016) reviewed the use of fluorescent/magnetic micro/nano-spheres based on QDs and/or MNPs, outlining their preparation methods and applications in cancer diagnosis and therapy (Wen et al., 2016).
properties
CAS RN |
2229043-40-5 |
---|---|
Molecular Formula |
C27H30N4O4 |
Molecular Weight |
474.56 |
IUPAC Name |
N-(2-amino-2-oxoethyl)-5'-((4aS,8aR)-3-isopropyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2'-methoxy-[1,1'-biphenyl]-4-carboxamide |
InChI |
InChI=1S/C27H30N4O4/c1-16(2)31-27(34)21-7-5-4-6-20(21)25(30-31)19-12-13-23(35-3)22(14-19)17-8-10-18(11-9-17)26(33)29-15-24(28)32/h4-5,8-14,16,20-21H,6-7,15H2,1-3H3,(H2,28,32)(H,29,33)/t20-,21+/m1/s1 |
InChI Key |
STNWAGAHKRPYDJ-RTWAWAEBSA-N |
SMILES |
CC(C)N(C([C@@]1([H])CC=CC[C@@]21[H])=O)N=C2C(C=C3C4=CC=C(C(NCC(N)=O)=O)C=C4)=CC=C3OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NPD039; NPD 039; NPD-039 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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